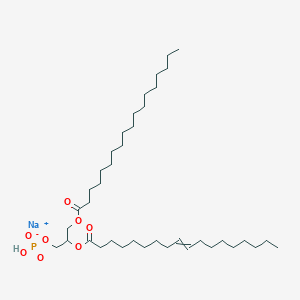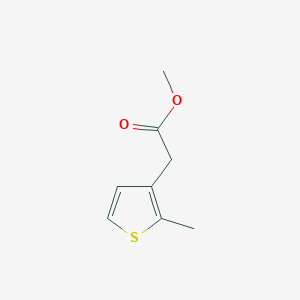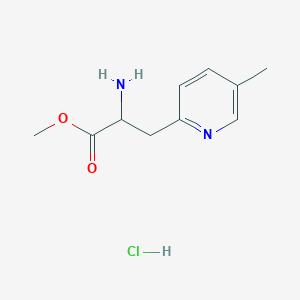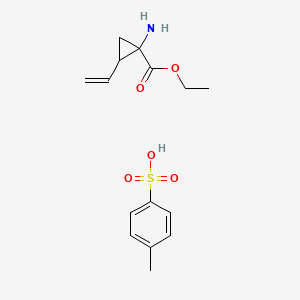![molecular formula C22H20F2N4O2 B13385533 2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)
2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lemborexant is an orally administered, dual orexin receptor antagonist developed by Eisai Inc. It is primarily used for the treatment of insomnia, characterized by difficulties with sleep onset and/or sleep maintenance . Lemborexant works by antagonizing the actions of wake-promoting chemicals in the brain, offering a novel approach to treating sleep disorders .
Méthodes De Préparation
The synthesis of lemborexant involves several steps. One method includes the preparation of a mixture by adding ethyl acetate to a concentrated residue containing lemborexant, which is then heated and dissolved under stirring at an external temperature of 60°C. The mixture is subsequently cooled to 45°C or lower by adding n-heptane . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Lemborexant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lemborexant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of dual orexin receptor antagonists with their targets.
Biology: Research focuses on understanding the role of orexin receptors in sleep-wake regulation and other physiological processes.
Industry: The pharmaceutical industry utilizes lemborexant in the development of new treatments for sleep disorders.
Mécanisme D'action
Lemborexant exerts its effects by antagonizing the actions of wake-promoting chemicals in the brain. It binds to orexin receptors 1 and 2, with a greater affinity for orexin receptor 2, thereby blocking the binding of orexin A and orexin B to these receptors . This action suppresses the wake drive, promoting sleep onset and maintenance .
Comparaison Avec Des Composés Similaires
Lemborexant is compared with other dual orexin receptor antagonists such as suvorexant and daridorexant. While all these compounds share a similar mechanism of action, lemborexant is unique in its specific binding affinity and pharmacokinetic profile . Other similar compounds include:
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A newer dual orexin receptor antagonist with a similar mechanism of action.
Lemborexant’s unique binding affinity and pharmacokinetic properties make it a valuable addition to the treatment options for insomnia.
Propriétés
Formule moléculaire |
C22H20F2N4O2 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-19(11-25-14(2)27-13)30-12-22(15-4-3-5-16(23)8-15)9-18(22)21(29)28-20-7-6-17(24)10-26-20/h3-8,10-11,18H,9,12H2,1-2H3,(H,26,28,29) |
Clé InChI |
MUGXRYIUWFITCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1OCC2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)
![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)
![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)

![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)

![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
